tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that “tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate” can undergo are not specified in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, the specific physical and chemical properties of “tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate” are not available in the current resources .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
The synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors showcases the application of spiro compounds similar to tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate in the development of novel ACC inhibitors. These inhibitors play a critical role in metabolic research and the potential treatment of diseases related to lipid metabolism (Kim Huard et al., 2012).
Characterization and Molecular Structure
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, though not identical, is closely related and provides insight into the structural analysis and synthesis of cyclic amino acid esters. Its characterization through 1H NMR spectroscopy and X-ray diffraction analysis underlines the importance of such compounds in understanding the stereochemistry and molecular geometry of complex organic molecules (T. Moriguchi et al., 2014).
X-ray Studies and Molecular Packing
The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds via X-ray crystallography reveals significant details about the molecular structure, especially the orientation of side chains and the formation of hydrogen bonds in crystals. Such research is pivotal for drug design, as it helps predict the behavior of molecules in biological systems (C. Didierjean et al., 2004).
Convenient Synthetic Routes to Spiro Compounds
The development of synthetic routes to spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and bromoanilines demonstrates the compound's relevance in synthesizing spiro compounds. These compounds are crucial in medicinal chemistry for their potential to act as scaffolds in drug development (R. Freund & W. Mederski, 2000).
Mirror Symmetry in Molecules
Investigating the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate provides insights into the significance of mirror symmetry in molecules. Such structural insights are essential for understanding molecular interactions, which is fundamental in the design of chiral drugs (Yongkwan Dong et al., 1999).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate” is not specified in the available resources .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-10-17-7-4-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJADQOBNWPLTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CN=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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